molecular formula C7H5ClF3NS B1434084 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine CAS No. 1820650-15-4

2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine

Cat. No.: B1434084
CAS No.: 1820650-15-4
M. Wt: 227.64 g/mol
InChI Key: ZWSQHAFFLXGYDD-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine is a heterocyclic aromatic compound characterized by the presence of chlorine, trifluoromethyl, and methylthio substituents on a pyridine ring

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine is the Phosphatidylinositol 3-kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the development of therapeutic treatments .

Mode of Action

This compound acts as a modulator of PI3K enzyme activity . By interacting with this enzyme, it can influence the balance of its activity, leading to changes in the cellular functions that the enzyme controls .

Biochemical Pathways

The compound’s interaction with the PI3K enzyme affects the PI3K/AKT/mTOR pathway , a critical signal transduction pathway that is involved in the regulation of cell cycle and survival . Alterations in this pathway can have downstream effects on various cellular processes, including cell proliferation and survival .

Pharmacokinetics

The solubility of the compound in different solvents has been studied , which can provide insights into its absorption and distribution characteristics.

Result of Action

The modulation of PI3K enzyme activity by this compound can lead to changes in cell growth and survival . This can have potential therapeutic applications in the treatment of diseases where these cellular processes are dysregulated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound can affect its absorption and distribution in the body . Additionally, the compound’s interaction with its target can be influenced by the presence of other molecules in the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 3-(trifluoromethyl)-5-(methylthio)pyridine under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, often in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (base catalysts like sodium hydroxide).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Amino or thiol derivatives of the pyridine ring.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Difluoromethyl derivatives.

Scientific Research Applications

2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(trifluoromethyl)pyridine: Similar structure but lacks the methylthio group.

    3-(Trifluoromethyl)-5-(methylthio)pyridine: Similar structure but lacks the chlorine atom.

    2-Chloro-5-(methylthio)pyridine: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorine and methylthio groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-chloro-5-methylsulfanyl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NS/c1-13-4-2-5(7(9,10)11)6(8)12-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSQHAFFLXGYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(N=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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